N-Boc-10-azidodecan-1-amine
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Overview
Description
N-Boc-10-azidodecan-1-amine is a chemical compound with the molecular formula C15H30N4O2 and a molecular weight of 298.43 g/mol . It is characterized by the presence of an azide group and a tert-butoxycarbonyl (Boc) protecting group attached to a decylamine backbone. This compound is commonly used in organic synthesis, particularly in the preparation of amine derivatives and as an intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Boc-10-azidodecan-1-amine typically involves the following steps:
Protection of Decylamine: The primary amine group of decylamine is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a catalyst such as Amberlyst-15 in ethanol.
Azidation: The protected amine is then subjected to azidation using sodium azide (NaN3) in a suitable solvent such as dimethylformamide (DMF) or acetonitrile.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but may involve continuous flow reactors and optimized reaction conditions to enhance yield and efficiency. The use of solid acid catalysts and solvent-free conditions can also be employed to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
N-Boc-10-azidodecan-1-amine undergoes various chemical reactions, including:
Substitution: The azide group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.
Deprotection: The Boc protecting group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst or triphenylphosphine in the presence of water.
Substitution: Various nucleophiles such as amines or alcohols in the presence of a suitable base.
Deprotection: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent.
Major Products Formed
Reduction: 10-aminodecan-1-amine.
Substitution: Various substituted amines or ethers.
Deprotection: 10-azidodecan-1-amine.
Scientific Research Applications
N-Boc-10-azidodecan-1-amine is widely used in scientific research due to its versatility:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: It is used in the modification of biomolecules and the development of bioconjugates.
Medicine: It is employed in the synthesis of pharmaceutical compounds and drug delivery systems.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-Boc-10-azidodecan-1-amine primarily involves its reactivity due to the azide and Boc groups:
Azide Group: The azide group can undergo reduction or substitution reactions, leading to the formation of new amine derivatives.
Boc Group: The Boc group serves as a protecting group, preventing unwanted reactions at the amine site during multi-step syntheses.
Comparison with Similar Compounds
N-Boc-10-azidodecan-1-amine can be compared with other similar compounds such as:
N-Boc-10-aminodecan-1-amine: Lacks the azide group, making it less reactive in certain substitution reactions.
N-Cbz-10-azidodecan-1-amine: Uses a different protecting group (carbobenzyloxy) which has different stability and deprotection conditions.
N-Fmoc-10-azidodecan-1-amine: Uses the fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is removed under basic conditions.
This compound is unique due to its combination of the azide and Boc groups, providing both reactivity and protection during synthesis.
Properties
IUPAC Name |
tert-butyl N-(10-azidodecyl)carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H30N4O2/c1-15(2,3)21-14(20)17-12-10-8-6-4-5-7-9-11-13-18-19-16/h4-13H2,1-3H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJQWUNOZRJRQML-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCCCCCCCN=[N+]=[N-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H30N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.42 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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